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Compound of Interest

Compound Name: GSK2801

Cat. No.: B15569750 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of GSK2801, a

potent and selective chemical probe for the BAZ2A and BAZ2B bromodomains. GSK2801
serves as a valuable tool for investigating the biological functions of these bromodomain-

containing proteins in chromatin biology and disease. This document outlines the quantitative

binding data, detailed experimental methodologies for key assays, and visual representations

of its mechanism of action and experimental workflows.

Quantitative Selectivity Profile
GSK2801 was developed as a selective inhibitor of the BAZ2A and BAZ2B bromodomains.[1]

[2] Its selectivity has been rigorously profiled across the bromodomain family using multiple

biophysical and biochemical assays. The following tables summarize the quantitative data from

these analyses.

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the

determination of the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n).

GSK2801 demonstrates high affinity for BAZ2B and BAZ2A, with significantly weaker binding

to the off-target bromodomains BRD9 and TAF1L.[3][4]
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Target
Bromodomain

Dissociation
Constant (KD)

Binding Enthalpy
(ΔH)

Stoichiometry (n)

BAZ2B 136 nM -10.69 kcal/mol 1.0 ± 0.1

BAZ2A 257 nM Not Reported 1.0 ± 0.1

BRD9 1.1 - 1.2 µM -9.8 kcal/mol Not Reported

TAF1L 3.2 µM -8.6 kcal/mol Not Reported

Table 1: ITC binding data for GSK2801 against primary targets and key off-targets. Data

sourced from multiple studies.[3][4]

Thermal Shift Assay (TSA)
Thermal shift assays measure the change in a protein's melting temperature (ΔTm) upon ligand

binding. A significant thermal shift indicates direct target engagement. GSK2801 was screened

at a concentration of 10 µM against a panel of 46 human bromodomains.[1][5]

Target Bromodomain Thermal Shift (ΔTm at 10 µM)

BAZ2A 4.1 °C

BAZ2B 2.7 °C

TAF1L(2) 3.4 °C

BRD9 2.3 - 2.9 °C

Table 2: Thermal shift data for GSK2801. Significant shifts were observed for BAZ2A/B and the

off-targets TAF1L and BRD9.[3][5]

Biolayer Interferometry (BLI)
BLI is a label-free optical technique that measures real-time binding kinetics. Steady-state

analysis of BLI data for GSK2801 binding to BAZ2B yielded a KD of 60 nM.[4][5] A broader

selectivity screen against 40-42 biotinylated bromodomains at concentrations of 1.0 µM and 0.2
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µM corroborated the findings from the thermal shift assay, identifying BRD9 and TAF1L as the

primary off-targets.[1][4]

Assay Type Target Bromodomain
Dissociation Constant
(KD)

Steady-State Analysis BAZ2B 60 nM

Selectivity Screen BRD9 Identified as major off-target

Selectivity Screen TAF1L Identified as major off-target

Table 3: Biolayer interferometry data for GSK2801.[4][5]

Chemoproteomic Competition Binding Assay
To assess target engagement in a more physiological context, a chemoproteomic competition

binding assay was performed. An immobilized analogue of GSK2801 was used to pull down

endogenous bromodomain proteins from HuT78 cell extracts. The displacement of these

proteins by increasing concentrations of free GSK2801 was quantified by mass spectrometry.

This assay confirmed potent binding to endogenous BAZ2A and BAZ2B.

Target Protein pKd (-log(Kd))

BAZ2A ~7.5

BAZ2B ~7.5

BRD9 ~6.0

Table 4: Chemoproteomic profiling of GSK2801 against endogenous bromodomain proteins.[6]

Mechanism of Action
GSK2801 functions as an acetyl-lysine competitive inhibitor.[1][2] Bromodomains are "reader"

domains that specifically recognize acetylated lysine (KAc) residues on histone tails and other

proteins. This interaction tethers bromodomain-containing protein complexes to chromatin,

influencing gene expression. GSK2801 mimics the acetylated lysine moiety, binding to the KAc
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recognition pocket of the BAZ2A/B bromodomains and thereby preventing their interaction with

acetylated histones.
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Caption: Mechanism of GSK2801 competitive inhibition.

Experimental Protocols
The following sections provide detailed methodologies for the key assays used to characterize

the selectivity profile of GSK2801.

Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of binding

interactions in solution.

Instrumentation: MicroCal ITC200 or similar instrument.

Sample Preparation:
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The bromodomain protein (e.g., BAZ2B, BAZ2A, BRD9, TAF1L) and GSK2801 are

exchanged into an identical, well-matched buffer (e.g., 50 mM HEPES pH 7.5, 150 mM

NaCl, 0.5 mM TCEP) via dialysis or buffer exchange columns to minimize heats of dilution.

Protein concentration is accurately determined (e.g., by UV-Vis spectroscopy). A typical

starting concentration for the protein in the sample cell is 10-50 µM.

GSK2801 is dissolved in the matched buffer. The concentration in the syringe is typically

10-15 times higher than the protein concentration in the cell (e.g., 100-500 µM).

All solutions are thoroughly degassed immediately prior to use to prevent bubble

formation.

Experimental Procedure:

The sample cell (approx. 200 µL) is loaded with the bromodomain protein solution.

The injection syringe (approx. 40 µL) is loaded with the GSK2801 solution.

The experiment is performed at a constant temperature (e.g., 25°C).

A series of small injections (e.g., 20-30 injections of 1-2 µL) of the GSK2801 solution into

the sample cell are performed.

The heat change associated with each injection is measured. A preliminary small injection

(e.g., 0.5 µL) is often discarded from the analysis.

Data Analysis:

The raw data (heat pulses) are integrated to determine the heat change per mole of

injectant.

A control experiment (titrating GSK2801 into buffer) is performed to subtract the heat of

dilution.

The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site

binding model) to calculate KD, ΔH, and n.
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Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Biolayer Interferometry (BLI)
BLI provides real-time, label-free analysis of biomolecular interactions. For the GSK2801
selectivity screen, biotinylated bromodomains were used.

Instrumentation: Octet-RED BLI system or similar.

Sample Preparation:

Bromodomains are biotinylated, for example, by co-expression with BirA biotin ligase.

Streptavidin (SA) biosensor tips are hydrated in assay buffer (e.g., PBS with 0.05%

Tween-20 and 1% BSA).

A 96-well or 384-well microplate is prepared with serial dilutions of GSK2801 in assay

buffer. For the selectivity screen, concentrations of 1.0 µM and 0.2 µM were used.

Experimental Procedure:

Baseline: Biosensors are equilibrated in assay buffer to establish a stable baseline.

Loading: Biosensors are dipped into wells containing the biotinylated bromodomain protein

until a stable loading level is achieved.

Baseline 2: A second baseline is established in assay buffer.
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Association: Biosensors are moved into wells containing different concentrations of

GSK2801 to measure the binding (association) phase.

Dissociation: Biosensors are moved back into wells with assay buffer to measure the

release (dissociation) of GSK2801.

Data Analysis:

The sensorgram data (wavelength shift vs. time) is reference-subtracted.

For kinetic analysis, the association and dissociation curves are fitted to a 1:1 binding

model to determine kon and koff, from which KD is calculated (KD = koff / kon).

For steady-state analysis, the response at equilibrium is plotted against the analyte

concentration and fitted to a saturation binding model to determine KD.
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Caption: Biolayer Interferometry (BLI) Experimental Workflow.

Fluorescence Recovery After Photobleaching (FRAP)
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FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled

molecules in living cells. It was used to demonstrate that GSK2801 can displace BAZ2A from

chromatin.[2][4]

Cell Preparation:

Cells (e.g., U2OS) are cultured on glass-bottom dishes suitable for high-resolution

microscopy.

Cells are transfected with a plasmid encoding a fluorescently tagged version of the target

protein (e.g., GFP-BAZ2A). Expression is allowed for 24-48 hours.

Experimental Procedure:

Transfected cells are mounted on a confocal laser scanning microscope equipped with an

environmental chamber to maintain 37°C and 5% CO2.

Cells expressing moderate levels of the fluorescent protein are identified.

Pre-treatment Imaging: A baseline measurement of GFP-BAZ2A mobility is performed.

Pre-bleach: A few images of a selected nuclear region are acquired using low laser

power.

Bleach: A small, defined region of interest (ROI) within the nucleus is photobleached

using a brief pulse of high-intensity laser light.

Post-bleach: A time-lapse series of images is acquired using low laser power to monitor

the recovery of fluorescence within the bleached ROI as unbleached GFP-BAZ2A

molecules diffuse into it.

Compound Treatment: The cells are treated with GSK2801 (e.g., 1 µM) or a vehicle

control (DMSO) and incubated.

Post-treatment Imaging: The FRAP experiment is repeated on the treated cells.

Data Analysis:
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The fluorescence intensity in the bleached ROI over time is measured and corrected for

background and photobleaching during image acquisition.

The data is normalized, and a recovery curve is generated.

The half-maximal recovery time (t1/2) and the mobile fraction are calculated. A faster

recovery time for GSK2801-treated cells compared to the control indicates that the

inhibitor has displaced GFP-BAZ2A from less mobile, chromatin-bound states.[3]

Conclusion
GSK2801 is a well-characterized chemical probe with high selectivity for the BAZ2A and

BAZ2B bromodomains. While it exhibits micromolar affinity for BRD9 and TAF1L, its significant

potency window makes it a suitable tool for interrogating BAZ2A/B function in cellular and in

vivo models.[2][4] The comprehensive data presented in this guide, derived from orthogonal,

quantitative assays, validates the selectivity profile of GSK2801 and provides researchers with

the necessary information to design and interpret experiments effectively. When using

GSK2801, it is recommended to include the structurally related inactive control compound,

GSK8573, to help differentiate on-target effects from potential off-target or compound-specific

artifacts.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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